molecular formula C6H14ClNO2S B14560154 Hexylsulfamyl chloride CAS No. 61758-27-8

Hexylsulfamyl chloride

Cat. No.: B14560154
CAS No.: 61758-27-8
M. Wt: 199.70 g/mol
InChI Key: HYGZEZCYCFBYFY-UHFFFAOYSA-N
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Description

Hexylsulfamyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S. This compound is characterized by its unique structure, which includes a hexyl group attached to a sulfamyl chloride moiety. It is used in various chemical reactions and has applications in multiple scientific fields.

Properties

CAS No.

61758-27-8

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-hexylsulfamoyl chloride

InChI

InChI=1S/C6H14ClNO2S/c1-2-3-4-5-6-8-11(7,9)10/h8H,2-6H2,1H3

InChI Key

HYGZEZCYCFBYFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexylsulfamyl chloride can be synthesized through the reaction of hexylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C6H13NH2} + \text{ClSO3H} \rightarrow \text{C6H13NHSO2Cl} + \text{HCl} ] This reaction is carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis to Sulfonic Acids

Hexylsulfamyl chloride reacts with water to form hexylsulfamic acid and hydrochloric acid:
C H NHSO Cl+H OC H NHSO H+HCl\text{C H NHSO Cl}+\text{H O}\rightarrow \text{C H NHSO H}+\text{HCl}

This reaction is typical of sulfonyl chlorides, where nucleophilic attack by water replaces the chlorine atom . The reaction proceeds readily under ambient conditions and is accelerated in basic media.

Nucleophilic Substitution with Amines

This compound reacts with primary and secondary amines to form sulfonamides. For example:
C H NHSO Cl+R NHC H NHSO NR +HCl\text{C H NHSO Cl}+\text{R NH}\rightarrow \text{C H NHSO NR }+\text{HCl}

Key Findings:

  • Anilinolysis : Reaction with p-anisidine in chloroform follows an elimination mechanism involving transient N-sulfonylamine intermediates, supported by kinetic isotope effects .

  • Steric Effects : Bulky amines like N-cyclohexylamine show reduced reactivity due to steric hindrance .

Table 1: Reaction Yields with Amines

AmineConditionsProduct Yield (%)
p-AnisidineCHCl₃, 25°C, 6 h70
DimethylamineTHF, rt, 24 h92
N-CyclohexylamineMeCN, reflux, 15 h<10

Aza-Michael Addition and Cyclization

Under basic conditions, this compound participates in tandem sulfamoylation/aza-Michael reactions. For instance, with enones:

Mechanism:

  • Sulfamoylation : Formation of a sulfonamide intermediate.

  • Cyclization : Base-mediated aza-Michael addition to form bicyclic products .

Optimization Data :

BaseEquiv.SolventYield (%)
Pyridine3MeCN70
NaHCO₃2DMA/MeCN70

Reduction to Sulfinamides

This compound can be reduced to sulfinamides using triphenylphosphine (PPh₃):
C H NHSO Cl+PPh C H NHSO+Ph PO+HCl\text{C H NHSO Cl}+\text{PPh }\rightarrow \text{C H NHSO}+\text{Ph PO}+\text{HCl}

Key Observations :

  • Solvent Dependency : Higher yields in CH₂Cl₂ (62%) vs. THF (25%).

  • Byproducts : Over-reduction to sulfonamides occurs if PPh₃ is added too quickly.

Friedel-Crafts Sulfonylation

While not explicitly documented for this compound, analogous sulfonyl chlorides undergo Friedel-Crafts reactions with arenes to form sulfones . For example:
C H NHSO Cl+C H AlCl C H NHSO C H +HCl\text{C H NHSO Cl}+\text{C H }\xrightarrow{\text{AlCl }}\text{C H NHSO C H }+\text{HCl}

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 100°C may lead to desulfonation, releasing SO₂ and forming alkyl chlorides .

  • Disproportionation : In polar solvents like acetonitrile, competing pathways yield sulfonamides and sulfinic acids .

Scientific Research Applications

Hexylsulfamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexylsulfamyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is due to the presence of the highly electrophilic sulfonyl chloride group, which facilitates the formation of stable products through nucleophilic attack.

Comparison with Similar Compounds

Hexylsulfamyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group.

    Ethylsulfamyl Chloride: Contains an ethyl group instead of a hexyl group.

    Chlorosulfonyl Isocyanate: A sulfonyl chloride with an isocyanate group.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain sulfonyl chlorides. This makes it suitable for specific applications where longer alkyl chains are advantageous.

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